molecular formula C23H30N2O3 B7911853 ethyl 1-{4-[2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1(2H)-yl]phenyl}-4-piperidinecarboxylate

ethyl 1-{4-[2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1(2H)-yl]phenyl}-4-piperidinecarboxylate

Cat. No.: B7911853
M. Wt: 382.5 g/mol
InChI Key: GXQQQJIJQWBBGN-UHFFFAOYSA-N
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Description

Ethyl 1-{4-[2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1(2H)-yl]phenyl}-4-piperidinecarboxylate is a complex organic compound with a structure that suggests significant functional versatility. It finds relevance across multiple scientific disciplines due to its unique chemical features.

Properties

IUPAC Name

ethyl 1-[4-(2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1-yl)phenyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-2-28-23(27)17-12-14-24(15-13-17)19-8-10-20(11-9-19)25-21-7-5-3-4-6-18(21)16-22(25)26/h8-11,16-17,21H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQQQJIJQWBBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N3C4CCCCCC4=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : Preparation of this compound typically involves multi-step organic synthesis. The general approach may include:

  • Formation of the Cycloheptapyrrole Core:

  • Attachment of the Piperidine Ring: : Piperidine carboxylate can be linked via amide coupling reactions.

  • Formation of Final Compound: : The final compound is obtained through esterification reactions involving ethanol.

Industrial Production Methods: : Industrial synthesis of this compound would typically utilize robust and scalable procedures, incorporating advanced catalysts and optimized reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation to form hydroxyl or carbonyl derivatives, while reduction might yield alcohols or amines.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and the reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Major Products: : Depending on the reaction conditions, products may include hydroxyl, carbonyl, or amine derivatives, which can further influence its properties and applications.

Scientific Research Applications

Chemistry

  • Used as a key intermediate in the synthesis of other complex organic molecules.

Biology

Medicine

  • Investigated for potential therapeutic effects, including roles in neuropharmacology due to its structural similarity to known pharmacophores.

Industry

  • Utilized in the development of specialized materials and as a reagent in synthetic chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological receptors and enzymes. The exact molecular targets could include G-protein coupled receptors or ion channels, with pathways involving signal transduction processes being influenced by the compound’s presence.

Comparison with Similar Compounds

Comparison

  • Compared to similar piperidine carboxylate compounds, this molecule's unique cycloheptapyrrole structure provides distinctive binding affinities and reactivity profiles.

Similar Compounds

  • Ethyl 1-{4-[2-oxo-4,5,6,7,8,8a-hexahydrocyclohepta[b]pyrrol-1(2H)-yl]phenyl}-4-piperidinecarboxylate compared to compounds like 4-phenylpiperidinecarboxylate derivatives, shows unique pharmacokinetics due to its ring structure, influencing absorption and metabolic stability.

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